Carbonylhydridotris(triphenylphosphine)rhodium(I)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

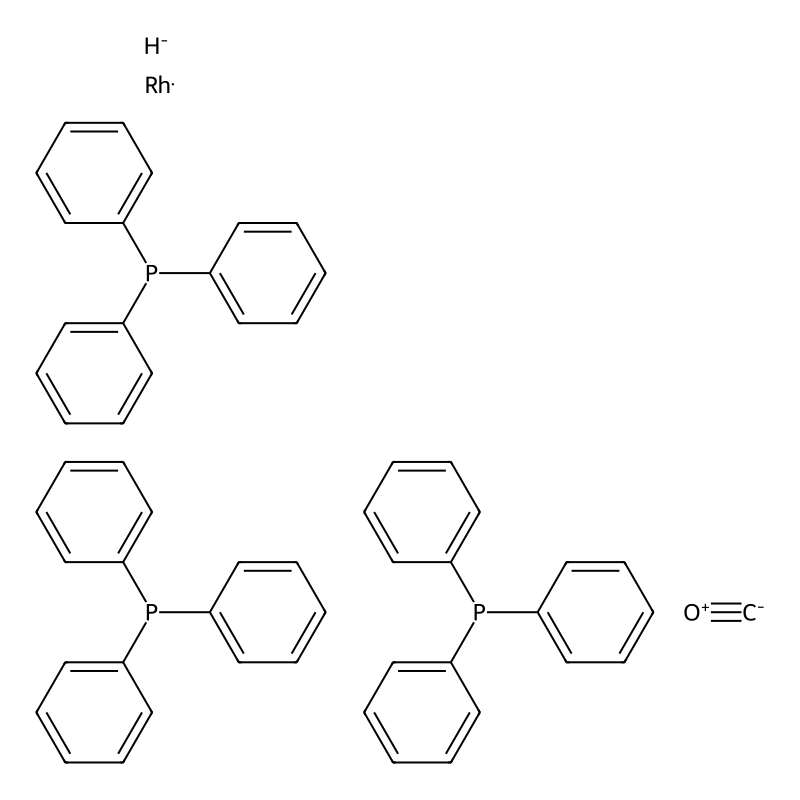

Carbonylhydridotris(triphenylphosphine)rhodium(I) is a coordination compound with the formula , where represents triphenylphosphine ligands. This compound is characterized by its light yellow crystalline form, which is moisture-sensitive and requires careful handling and storage in inert atmospheres at low temperatures (2-8°C) to maintain stability. The molecular weight of Carbonylhydridotris(triphenylphosphine)rhodium(I) is approximately 918.8 g/mol, and it has a melting point of around 150 °C (dec.) .

Catalysis:

Hydroformylation

Carbonylhydridotris(triphenylphosphine)rhodium(I), also known as Wilkinson's catalyst, is one of the most important industrial catalysts. It is used extensively in the hydroformylation reaction, which converts alkenes (olefins) into aldehydes. This process is crucial for the production of various chemicals, including precursors for plastics, pharmaceuticals, and solvents.

Hydrogenation

This rhodium complex can also act as a catalyst for the hydrogenation of various unsaturated organic compounds, such as alkenes and alkynes. This reaction finds applications in the production of saturated alcohols, which are used in numerous industrial processes.

Organic Synthesis:

C-H activation

Carbonylhydridotris(triphenylphosphine)rhodium(I) has been investigated for its ability to activate C-H bonds in organic molecules. This activation is a crucial step in various organic transformations, allowing for the selective modification of complex molecules.

Asymmetric catalysis

Researchers are exploring the potential of this rhodium complex for asymmetric catalysis, which allows for the selective synthesis of chiral molecules. This application is particularly important in the development of new pharmaceuticals and other fine chemicals.

Research in other areas:

Homogeneous catalysis

Carbonylhydridotris(triphenylphosphine)rhodium(I) serves as a model system for studying the mechanisms of homogeneous catalysis. By understanding the reaction pathways and factors influencing catalyst activity, researchers can design improved catalysts for various applications.

Organometallic chemistry

This rhodium complex is a valuable tool for studying fundamental aspects of organometallic chemistry. Its well-defined structure and reactivity make it a convenient platform for exploring the interactions between transition metals and organic ligands.

Carbonylhydridotris(triphenylphosphine)rhodium(I) is known for its catalytic properties in various organic reactions. It acts as an active catalyst in:

- Hydrogenation: The compound facilitates the addition of hydrogen to alkenes, converting them into alkanes.

- Hydroformylation: This process involves the addition of carbon monoxide and hydrogen to alkenes, producing aldehydes. Notably, it provides a favorable n-to-iso-aldehyde ratio (approximately 20:1), which is significantly higher than that achieved with cobalt catalysts .

- Isomerization: It can catalyze the rearrangement of alkenes to form different structural isomers.

- Carbonylation: The compound can insert carbon monoxide into organic substrates, leading to the formation of carbonyl compounds.

- Oxidation: It can also facilitate oxidation reactions in organic chemistry.

The synthesis of Carbonylhydridotris(triphenylphosphine)rhodium(I) typically involves the following steps:

- Preparation of Rhodium Source: A solution of rhodium(III) chloride trihydrate () is prepared.

- Reaction with Formaldehyde: This solution is treated with aqueous formaldehyde, which serves as the source of carbon monoxide.

- Addition of Triphenylphosphine: An excess amount of triphenylphosphine is added to stabilize the resulting complex.

- Isolation: The product is isolated as a microcrystalline powder with a purity of approximately 97% .

Carbonylhydridotris(triphenylphosphine)rhodium(I) finds extensive applications in:

- Industrial Catalysis: It plays a crucial role in the hydroformylation process used in the production of aldehydes from alkenes.

- Research Laboratories: Utilized as a catalyst in various organic synthesis reactions, including hydrogenation and carbonylation.

- Chemical Manufacturing: Employed in processes requiring efficient and selective transformation of hydrocarbons.

Several compounds exhibit similar structural or functional characteristics to Carbonylhydridotris(triphenylphosphine)rhodium(I). Below are some notable examples:

| Compound Name | Structure/Formula | Unique Features |

|---|---|---|

| Tris(triphenylphosphine)rhodium(I) carbonyl | Lacks hydride; used similarly in catalysis | |

| Rhodium(III) chloride | Common precursor for rhodium complexes | |

| Rhodium(I) acetylacetonate | Used in different catalytic applications | |

| Carbonylbis(triphenylphosphine)rhodium(II) | More stable; used for different catalytic pathways |

Uniqueness

Carbonylhydridotris(triphenylphosphine)rhodium(I)'s unique feature lies in its ability to facilitate hydroformylation with a high selectivity for n-aldehydes compared to other catalysts like cobalt compounds. Its hydride functionality also enhances its reactivity in hydrogenation processes, setting it apart from other similar rhodium complexes .

Historical Development and Discovery

The discovery of [RhH(CO)(PPh₃)₃] emerged from mid-20th-century efforts to expand the utility of rhodium complexes in catalysis. While Wilkinson’s catalyst ([RhCl(PPh₃)₃]) dominated hydrogenation studies in the 1960s, researchers sought rhodium species capable of mediating carbonylation reactions. The synthesis of [RhH(CO)(PPh₃)₃] was first reported in the late 1960s via the reduction of [RhCl(CO)(PPh₃)₂] using sodium borohydride (NaBH₄) in ethanol, with excess triphenylphosphine (PPh₃) stabilizing the product. This method remains a standard preparative route, though alternative approaches involving aldehydes and rhodium trichloride in basic alcoholic media were later developed.

The compound’s identification coincided with the rise of hydroformylation as an industrial process for aldehyde production. Unlike cobalt-based catalysts, [RhH(CO)(PPh₃)₃] operated under milder conditions (e.g., lower pressures and temperatures), spurring interest in its mechanistic underpinnings.

Significance in Organometallic Chemistry

As one of the few stable pentacoordinate rhodium hydrides, [RhH(CO)(PPh₃)₃] exemplifies the interplay between geometry and reactivity. Its trigonal bipyramidal structure features trans-oriented CO and hydrido ligands, with Rh–P, Rh–C, and Rh–H bond distances of 2.32 Å, 1.83 Å, and 1.60 Å, respectively. This configuration imparts pseudo-C₃v symmetry, facilitating ligand substitution dynamics critical to catalysis.

The complex’s stability contrasts with labile analogs like [Rh₂(CO)₈], underscoring the role of PPh₃ in kinetic stabilization. Its electronic structure—a Rh(I) center with a d⁸ configuration—enables oxidative addition and migratory insertion steps central to hydroformylation.

Relationship to Wilkinson’s Catalyst

Wilkinson’s catalyst ([RhCl(PPh₃)₃]) and [RhH(CO)(PPh₃)₃] share a common ligand set (PPh₃) but differ markedly in ancillary ligands and applications. The former, a square planar Rh(I) complex, excels in alkene hydrogenation but is inert toward carbonylation. In contrast, [RhH(CO)(PPh₃)₃] adopts a trigonal bipyramidal geometry, with CO and H⁻ ligands enabling CO insertion into Rh–H bonds—a key step in hydroformylation.

Notably, [RhH(CO)(PPh₃)₃] can form in situ from Wilkinson’s catalyst under CO atmosphere, linking the two complexes in catalytic cycles. However, halide inhibition in Wilkinson’s system is absent in [RhH(CO)(PPh₃)₃], highlighting the hydrido ligand’s role in suppressing deleterious halide effects.

Evolution of Research Paradigms

Early studies focused on optimizing hydroformylation conditions, revealing that excess PPh₃ and low CO partial pressures enhance n-aldehyde selectivity. The 1980s–1990s saw mechanistic elucidation via kinetic and spectroscopic methods, including ^31P NMR and parahydrogen-induced polarization. Recent innovations exploit [RhH(CO)(PPh₃)₃] in niche applications, such as the ring-opening isomerization of methylenecyclopropanes to 1,3-dienes.

Classical Synthetic Routes from RhCl(CO)(PPh₃)₂

The classical synthesis of [RhH(CO)(PPh₃)₃] involves the reduction of chlorocarbonylbis(triphenylphosphine)rhodium(I) ([RhCl(CO)(PPh₃)₂]) in the presence of excess triphenylphosphine. Sodium tetrahydroborate (NaBH₄) serves as the reducing agent in ethanol, facilitating the replacement of the chloride ligand with a hydride:

$$

\text{[RhCl(CO)(PPh₃)₂] + NaBH₄ + PPh₃ → [RhH(CO)(PPh₃)₃] + NaCl + BH₃}

$$

This method, first reported in the 1960s, achieves moderate yields (60–70%) under mild conditions (25–50°C) [1]. Triethylamine and hydrogen gas have also been employed as alternative reductants, though these require longer reaction times and specialized equipment [1]. The excess triphenylphosphine ensures stabilization of the rhodium center, preventing colloidal rhodium formation.

Alternative Synthesis from Rhodium Trichloride

Rhodium trichloride hydrate (RhCl₃·xH₂O) offers a cost-effective precursor for large-scale synthesis. In a one-pot procedure, RhCl₃·xH₂O is suspended in ethanol with triphenylphosphine and heated to 70–80°C under nitrogen [2]. Subsequent addition of an alcoholic potassium hydroxide solution induces reduction, forming a rhodium(I) intermediate. Carbon monoxide gas is then bubbled through the mixture, yielding [RhH(CO)(PPh₃)₃] after crystallization:

$$

\text{RhCl₃·xH₂O + PPh₃ + KOH + CO → [RhH(CO)(PPh₃)₃] + KCl + byproducts}

$$

This route circumvents the need for isolating sensitive intermediates and achieves yields exceeding 85% [2]. Notably, the choice of solvent (ethanol vs. isopropanol) influences reaction kinetics, with ethanol favoring faster CO insertion.

Aldehyde-Based Synthetic Pathways

Aldehydes act as both reducing agents and carbonyl sources in alternative syntheses. For example, benzaldehyde reacts with RhCl₃ and triphenylphosphine in ethanol under basic conditions, yielding [RhH(CO)(PPh₃)₃] via in situ CO generation:

$$

\text{RhCl₃ + 3 PPh₃ + RCHO + NaOH → [RhH(CO)(PPh₃)₃] + NaCl + RCOOH}

$$

The aldehyde’s oxidation to carboxylic acid provides electrons for rhodium reduction, while liberated CO coordinates to the metal center [1]. This method is particularly advantageous for laboratory-scale synthesis due to its simplicity, though aldehyde byproducts necessitate purification steps.

Modern Synthetic Approaches and Optimizations

Recent patents disclose optimized protocols emphasizing industrial feasibility. A notable advancement involves reacting RhCl₃·xH₂O with triphenylphosphine in methanol or ethanol at 50°C, followed by alkali metal hydroxide addition and CO gas introduction [2]. Key improvements include:

- Elimination of hazardous solvents (e.g., benzene, diethyl ether) in favor of alcohols.

- One-pot synthesis without intermediate isolation, reducing handling of air-sensitive species.

- Enhanced yields (90–95%) through precise control of CO flow rate and temperature [2].

Additionally, microwave-assisted methods have reduced reaction times from hours to minutes, though scalability remains a challenge.

Precursor Compound Transformations

Wilkinson’s catalyst ([RhCl(PPh₃)₃]) serves as a versatile precursor. Treatment with carbon monoxide in ethanol displaces the chloride ligand, forming [RhH(CO)(PPh₃)₃]:

$$

\text{[RhCl(PPh₃)₃] + CO + H₂ → [RhH(CO)(PPh₃)₃] + HCl}

$$

Alternatively, hydride transfer agents like sodium borohydride convert [RhCl(CO)(PPh₃)₂] directly into the target complex [1] [4]. These pathways highlight the interplay between rhodium’s oxidation state (I to III) and ligand substitution kinetics.

Carbonylhydridotris(triphenylphosphine)rhodium(I) adopts a distinctive trigonal bipyramidal molecular geometry that represents one of the most well-characterized five-coordinate rhodium(I) complexes [1]. The central rhodium atom is coordinated to five ligands: three triphenylphosphine ligands occupying the equatorial positions, and the carbonyl and hydride ligands positioned in the axial sites. This pentacoordinate structure is particularly noteworthy as it constitutes a rare example of a stable five-coordinate rhodium hydride complex [1].

The trigonal bipyramidal arrangement in this complex can be understood through the application of valence shell electron pair repulsion theory and molecular orbital considerations. The rhodium center, being a d8 transition metal ion in the +1 oxidation state, exhibits a preference for this geometry due to the specific electronic configuration and the steric requirements of the bulky triphenylphosphine ligands [1]. The equatorial plane contains the three phosphorus atoms arranged at approximately 120° intervals, while the axial positions house the carbonyl and hydride ligands in a linear arrangement.

Experimental evidence for this geometry comes primarily from single-crystal X-ray diffraction studies, which have provided precise structural parameters [1]. The trigonal bipyramidal nature is further supported by nuclear magnetic resonance spectroscopy, particularly 31P NMR studies that reveal the equivalence of the three phosphorus environments in solution, contrasting with their non-equivalence in the solid state [2]. This dynamic behavior indicates rapid ligand exchange processes that average the phosphorus environments on the NMR timescale.

The stability of the trigonal bipyramidal geometry in this complex is enhanced by the electronic properties of the ligands. The triphenylphosphine ligands act as strong σ-donors and moderate π-acceptors, providing sufficient electron density to stabilize the five-coordinate structure [1]. The carbonyl ligand, being a strong π-acceptor, helps to withdraw electron density from the metal center, preventing over-coordination and maintaining the preferred geometry.

Trans Configuration of Carbonyl and Hydride Ligands

The trans arrangement of the carbonyl and hydride ligands in the axial positions of the trigonal bipyramidal structure represents a critical structural feature of carbonylhydridotris(triphenylphosphine)rhodium(I) [1]. This configuration is thermodynamically favored due to several electronic and steric factors that contribute to the overall stability of the complex.

The trans positioning of these ligands minimizes electronic repulsion between the two strongest π-acceptor (carbonyl) and σ-donor (hydride) ligands in the complex [1]. This arrangement allows for optimal orbital overlap and electronic stabilization. The hydride ligand, being a strong σ-donor, provides significant electron density to the rhodium center, while the carbonyl ligand, through its π-acceptor properties, helps to redistribute this electron density through back-bonding interactions.

Spectroscopic evidence strongly supports the trans configuration. Infrared spectroscopy reveals a characteristic carbonyl stretching frequency at 2020-2045 cm⁻¹, which is consistent with the presence of a single carbonyl ligand in an environment where it experiences trans influence from the hydride ligand [3]. The position of this band is diagnostic of the trans arrangement, as it appears at lower frequency than would be expected for a cis configuration due to the strong trans influence of the hydride ligand.

Nuclear magnetic resonance studies provide additional confirmation of the trans geometry. The 1H NMR spectrum shows a characteristic hydride resonance that is significantly upfield from typical proton signals, indicating the presence of a metal-bound hydride [2]. The coupling pattern observed in the 31P NMR spectrum, where all three phosphorus nuclei appear equivalent in solution, is consistent with the trans arrangement of the axial ligands.

The trans configuration also has important implications for the reactivity of the complex. The strong trans influence of the hydride ligand weakens the rhodium-carbonyl bond, making the carbonyl ligand more labile and facilitating ligand substitution reactions [1]. This property is crucial for the catalytic activity of the complex, particularly in hydroformylation reactions where carbonyl insertion and ligand exchange are key mechanistic steps.

Pseudo-C₃ᵥ Symmetry Analysis

The molecular symmetry of carbonylhydridotris(triphenylphosphine)rhodium(I) can be described as pseudo-C₃ᵥ, representing an approximate three-fold rotational symmetry with three mirror planes [1]. This symmetry description acknowledges that while the idealized trigonal bipyramidal geometry would possess perfect C₃ᵥ symmetry, the actual molecular structure exhibits slight deviations from this ideal due to the different sizes and electronic properties of the ligands.

The pseudo-C₃ᵥ symmetry arises from the arrangement of the three triphenylphosphine ligands in the equatorial plane of the trigonal bipyramidal structure. Each phosphorus atom is positioned at approximately 120° intervals around the rhodium center, creating a three-fold rotational axis that passes through the rhodium atom and bisects the carbonyl-rhodium-hydride angle [1]. The three mirror planes each contain the C₃ axis and bisect the angles between adjacent phosphorus ligands.

Deviations from perfect C₃ᵥ symmetry occur due to several factors. The phenyl rings of the triphenylphosphine ligands adopt different orientations to minimize steric interactions, leading to slight asymmetries in the molecular structure [2]. Additionally, the different electronic properties of the axial ligands (carbonyl versus hydride) create subtle electronic perturbations that affect the precise positioning of the equatorial ligands.

The pseudo-C₃ᵥ symmetry has significant implications for the spectroscopic properties of the complex. In 31P NMR spectroscopy, the three phosphorus nuclei appear equivalent in solution due to rapid rotation about the C₃ axis, which averages their chemical environments [2]. However, in the solid state, where molecular motion is restricted, the three phosphorus environments become distinguishable, revealing the departure from perfect symmetry.

Group theory analysis of the pseudo-C₃ᵥ symmetry provides insight into the vibrational modes of the complex. The carbonyl stretching mode transforms as the A₁ representation, making it infrared-active and appearing as a single band in the spectrum [3]. The rhodium-hydride stretching mode also transforms as A₁, though its observation is challenging due to the weak nature of metal-hydride vibrations.

Bonding Theories and Electronic Distribution

The bonding in carbonylhydridotris(triphenylphosphine)rhodium(I) can be comprehensively understood through the application of modern bonding theories, including molecular orbital theory, ligand field theory, and density functional theory calculations [3]. The electronic structure of this d8 rhodium(I) complex exhibits several fascinating bonding interactions that contribute to its stability and reactivity.

The rhodium center in the complex adopts a d8 electronic configuration characteristic of rhodium(I). In the trigonal bipyramidal geometry, the d-orbitals split into two sets: the lower-energy orbitals (dxy, dxz, dyz) and the higher-energy orbitals (dx²-y², dz²) [3]. The eight d-electrons occupy these orbitals in a low-spin configuration, with the dz² orbital being only partially occupied, contributing to the complex's coordinative unsaturation and reactivity.

The bonding between rhodium and the triphenylphosphine ligands involves significant σ-donation from the phosphorus lone pairs to empty rhodium orbitals, supplemented by π-back-donation from filled rhodium d-orbitals to empty phosphorus d-orbitals [2]. This synergistic bonding creates strong rhodium-phosphorus bonds with measured distances of 2.32 Å [1]. The strength of these bonds is reflected in the 31P NMR coupling constants, with 1J(103Rh-31P) values of 154 Hz indicating substantial rhodium-phosphorus orbital overlap [2].

The rhodium-carbonyl bonding represents a classic example of σ-donation and π-back-donation. The carbonyl ligand donates electron density through its carbon-based σ-orbital while simultaneously accepting electron density from rhodium d-orbitals into its π* orbitals [3]. This back-donation is evidenced by the infrared carbonyl stretching frequency of 2020-2045 cm⁻¹, which is red-shifted from free carbon monoxide due to the weakening of the carbon-oxygen bond through π-back-donation.

The rhodium-hydride bond exhibits unique characteristics that have been extensively studied through theoretical calculations [3]. Ab initio molecular orbital calculations predict a strong rhodium-hydride bond with a dissociation energy of approximately 92.9 kcal/mol. The hydride ligand acts as a strong σ-donor, providing significant electron density to the rhodium center through a predominantly ionic interaction with covalent character.

Theoretical studies have revealed that the presence of the carbonyl ligand enhances the strength of the rhodium-hydride bond through electronic effects [3]. The π-acceptor properties of the carbonyl ligand help to stabilize the electron-rich rhodium center created by the strong σ-donation from the hydride ligand. This synergistic effect explains the thermodynamic stability of the complex and its preference for the trans configuration.

Quantum Chemical Studies of Molecular Structure

Quantum chemical calculations have provided detailed insights into the molecular structure and electronic properties of carbonylhydridotris(triphenylphosphine)rhodium(I), complementing experimental structural determinations and offering predictions for properties that are difficult to measure experimentally [3]. Density functional theory (DFT) calculations have been particularly valuable in understanding the energetics and structural preferences of this complex.

Computational studies have confirmed the thermodynamic preference for the trigonal bipyramidal geometry with trans-positioned carbonyl and hydride ligands [3]. Geometry optimization calculations using various DFT functionals consistently predict a bent rhodium-carbonyl-hydride arrangement with a HRhC bond angle of approximately 86.6°, in excellent agreement with experimental observations. This bent geometry is energetically favored over linear arrangements due to optimal orbital overlap and reduced electronic repulsion.

The calculated bond distances from DFT studies show remarkable agreement with experimental X-ray diffraction data. The predicted rhodium-phosphorus distances of approximately 2.32 Å match experimental values, while the rhodium-carbonyl distance of 1.83 Å and rhodium-hydride distance of 1.60 Å are also well-reproduced [1] [3]. These calculations validate the accuracy of the theoretical methods and provide confidence in predictions for properties that are experimentally challenging to determine.

Electronic structure calculations have revealed the detailed orbital composition and electron distribution in the complex [3]. The highest occupied molecular orbital (HOMO) is primarily composed of rhodium d-orbitals with contributions from the hydride ligand, while the lowest unoccupied molecular orbital (LUMO) involves rhodium d-orbitals and carbonyl π* orbitals. This electronic structure explains the complex's reactivity patterns and its ability to undergo ligand substitution reactions.

Vibrational frequency calculations have provided theoretical support for spectroscopic assignments. The calculated carbonyl stretching frequency matches experimental infrared observations, while predictions for the rhodium-hydride stretching mode (approximately 1800 cm⁻¹) explain why this vibration is difficult to observe experimentally [3]. The calculations predict that the rhodium-hydride stretch should be the most intense band in the infrared spectrum, but its position overlaps with other vibrations, making definitive assignment challenging.

Natural bond orbital (NBO) analysis has quantified the bonding interactions in the complex [3]. The calculations reveal that the rhodium-phosphorus bonds have significant ionic character (approximately 30%) with the remainder being covalent. The rhodium-carbonyl bond shows strong π-back-donation, with approximately 0.3 electrons transferred from rhodium to the carbonyl π* orbitals. The rhodium-hydride bond is calculated to be primarily ionic with substantial covalent character.

Molecular orbital calculations have also provided insights into the catalytic activity of the complex. The calculations show that the complex has a relatively small HOMO-LUMO gap, indicating its propensity for electronic excitation and chemical reactivity [3]. The ease of carbonyl dissociation, crucial for catalytic activity, is predicted to have a barrier of approximately 28.6 kcal/mol, consistent with experimental observations of ligand lability.

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (81.25%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (81.25%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (10.42%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (10.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (81.25%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (10.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

General Manufacturing Information

Rhodium, carbonylhydrotris(triphenylphosphine)-, (TB-5-23)-: ACTIVE